Ethylene Terephthalate Cyclic Dimer-d8: A Technical Guide for Researchers
Ethylene Terephthalate Cyclic Dimer-d8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for Ethylene Terephthalate Cyclic Dimer-d8. This deuterated internal standard is a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of polyethylene terephthalate (PET) oligomers.
Core Chemical Properties
Ethylene Terephthalate Cyclic Dimer-d8 is the deuterated analogue of the corresponding PET cyclic dimer. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision by correcting for matrix effects and variations in instrument response.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| Chemical Formula | C₂₀H₈D₈O₈ | [1][2] |
| Molecular Weight | 392.39 g/mol | [2] |
| Unlabeled CAS Number | 24388-68-9 | [1][3] |
| Appearance | Solid (format typically neat) | [2] |
| Storage Temperature | -20°C | [4] |
| Melting Point (unlabeled) | 222 °C | [3] |
Synthesis and Isotopic Labeling
The logical pathway for its synthesis can be visualized as follows:
Caption: Conceptual synthesis pathway for Ethylene Terephthalate Cyclic Dimer-d8.
Analytical Applications and Experimental Protocols
Ethylene Terephthalate Cyclic Dimer-d8 is primarily utilized as an internal standard in analytical methods for the quantification of PET oligomers that may migrate from food contact materials, such as beverage bottles and food containers, into foodstuffs. Its application is crucial for exposure and risk assessment studies.
Representative Experimental Workflow for Quantification of PET Oligomers
The following workflow outlines a typical analytical procedure for the quantification of PET cyclic oligomers in a food simulant or sample matrix using Ethylene Terephthalate Cyclic Dimer-d8 as an internal standard.
Caption: General experimental workflow for PET oligomer analysis using a deuterated internal standard.
Detailed Methodological Considerations
A detailed experimental protocol for the use of Ethylene Terephthalate Cyclic Dimer-d8 would be highly specific to the matrix being analyzed and the instrumentation available. However, a general methodology based on published studies of PET oligomer analysis is presented below.
Objective: To quantify the amount of Ethylene Terephthalate Cyclic Dimer in a sample.
Materials:
-
Ethylene Terephthalate Cyclic Dimer-d8 (Internal Standard)
-
Ethylene Terephthalate Cyclic Dimer (Analytical Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for mobile phase modification)
-
Sample matrix (e.g., food simulant, extracted food sample)
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF) or a Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ethylene Terephthalate Cyclic Dimer-d8 in acetonitrile at a known concentration (e.g., 1 µg/mL).
-
Prepare a series of calibration standards of the unlabeled Ethylene Terephthalate Cyclic Dimer in acetonitrile covering the expected concentration range in the samples.
-
Spike each calibration standard with the internal standard stock solution to a constant final concentration.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the Ethylene Terephthalate Cyclic Dimer-d8 internal standard stock solution.
-
Perform an extraction procedure appropriate for the sample matrix to isolate the oligomers. This may involve liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE).
-
Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with a small percentage of formic acid, is employed to achieve separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these compounds.
-
Monitoring: For quantitative analysis on a triple quadrupole instrument, selected reaction monitoring (SRM) would be used. The transitions would be from the precursor ion (e.g., [M+Na]⁺ or [M+NH₄]⁺) to specific product ions for both the analyte and the deuterated internal standard. For high-resolution instruments, extracted ion chromatograms of the accurate masses of the precursor ions would be used.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the Ethylene Terephthalate Cyclic Dimer in the samples by calculating the peak area ratio in the sample and interpolating from the calibration curve.
-
Expected Analytical Data
While a Certificate of Analysis with specific analytical data for Ethylene Terephthalate Cyclic Dimer-d8 is not publicly available, some general characteristics can be inferred.
-
Mass Spectrometry: In ESI-MS, the compound is expected to form adducts, most commonly with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). The mass of the molecular ion would be approximately 392.39 Da. The fragmentation pattern in MS/MS would be expected to show losses of ethylene glycol and terephthalic acid moieties, similar to the unlabeled analogue.
-
NMR Spectroscopy: Due to the deuterium labeling on the ethylene glycol portions of the molecule, the corresponding proton signals would be absent in the ¹H NMR spectrum. The aromatic protons on the terephthalate rings would still be present. In the ¹³C NMR spectrum, the signals for the deuterated carbons would be observed as multiplets with lower intensity due to C-D coupling.
This technical guide serves as a foundational resource for the application of Ethylene Terephthalate Cyclic Dimer-d8 in quantitative analytical studies. For specific applications, optimization of the experimental conditions is recommended.
References
- 1. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Ethylene Terephthalate Cyclic Dimer-d8 | LGC Standards [lgcstandards.com]
- 4. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
